molecular formula C7H5N3O B1338638 Pyrido[4,3-d]pyrimidin-5(6H)-one CAS No. 74632-30-7

Pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B1338638
CAS No.: 74632-30-7
M. Wt: 147.13 g/mol
InChI Key: CSBPQHGADOHBPJ-UHFFFAOYSA-N
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Description

Pyrido[4,3-d]pyrimidin-5(6H)-one: is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of pyrido[4,3-d]pyrimidin-5(6H)-one and its derivatives often involves the inhibition of specific enzymes or receptors. These compounds can interact with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the modulation of biological pathways .

Properties

IUPAC Name

6H-pyrido[4,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-5-3-8-4-10-6(5)1-2-9-7/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBPQHGADOHBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CN=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504766
Record name Pyrido[4,3-d]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74632-30-7
Record name Pyrido[4,3-d]pyrimidin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H-pyrido[4,3-d]pyrimidin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: What are the common synthetic approaches to obtain Pyrido[4,3-d]pyrimidin-5(6H)-ones?

A1: Several synthetic routes have been explored for Pyrido[4,3-d]pyrimidin-5(6H)-ones. Two notable methods include:

  • From Pyrano[4,3-d]pyrimidin-5-ones: Pyrano[4,3-d]pyrimidin-5-ones, synthesized by reacting 4-styrylpyrimidine-5-carboxylic acids with bromine in acetic acid, can be further reacted with amines to yield Pyrido[4,3-d]pyrimidin-5(6H)-ones. []
  • Anionic Cycloaddition: Treating methyl 2,4-dimethoxy-6-methyl-5-pyrimidinecarboxylate with lithium diisopropylamine, followed by a reaction with diaryl imines, yields cycloaddition products. Subsequent aromatization of these products using N-bromosuccinimide, through a benzylic bromination-dehydrobromination sequence, leads to the formation of Pyrido[4,3-d]pyrimidin-5(6H)-ones. []

Q2: Are there any reported domino reactions for the synthesis of related compounds?

A: Yes, a domino reaction approach has been described for synthesizing 7,12-dihydro-1,3,6,7,12-pentaazapleiadenes, which share structural similarities with Pyrido[4,3-d]pyrimidin-5(6H)-ones. This strategy utilizes readily available starting materials and highlights the potential for developing efficient synthetic routes for this class of compounds. []

Q3: Has the crystal structure of any Pyrido[4,3-d]pyrimidin-5(6H)-one derivative been determined?

A: Yes, the crystal structure of Pim1 kinase in complex with a this compound derivative, specifically 2-[(trans-4-aminocyclohexyl)amino]-4-{[3-(trifluoromethyl)phenyl]amino}this compound, has been reported. [] This structural information provides valuable insights into the binding mode and potential interactions of these compounds with biological targets.

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